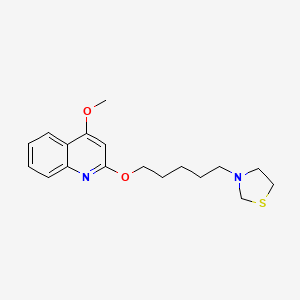
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core with a methoxy group at the 4-position and a thiazolidinyl-pentyl-oxy substituent at the 2-position, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid . For the specific synthesis of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-, a multi-step process is required:
Formation of the Quinoline Core: The initial step involves the formation of the quinoline core through the Skraup synthesis.
Thiazolidinyl-Pentyl-Oxy Substitution: The final step involves the introduction of the thiazolidinyl-pentyl-oxy substituent at the 2-position. This can be accomplished through nucleophilic substitution reactions using appropriate thiazolidinyl and pentyl-oxy precursors.
Industrial Production Methods
Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- has shown potential in various scientific research applications:
作用机制
The mechanism of action of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Quinaldine (2-methylquinoline): A methyl derivative of quinoline with bioactive properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: A natural product with a quinoline structure used in cancer therapy.
Uniqueness
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of a methoxy group and a thiazolidinyl-pentyl-oxy substituent differentiates it from other quinoline derivatives and enhances its pharmacological profile .
属性
CAS 编号 |
41288-23-7 |
|---|---|
分子式 |
C18H24N2O2S |
分子量 |
332.5 g/mol |
IUPAC 名称 |
3-[5-(4-methoxyquinolin-2-yl)oxypentyl]-1,3-thiazolidine |
InChI |
InChI=1S/C18H24N2O2S/c1-21-17-13-18(19-16-8-4-3-7-15(16)17)22-11-6-2-5-9-20-10-12-23-14-20/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3 |
InChI 键 |
KDVLRIYIQASACC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC2=CC=CC=C21)OCCCCCN3CCSC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)

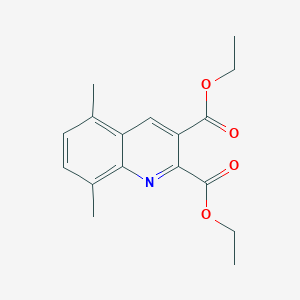
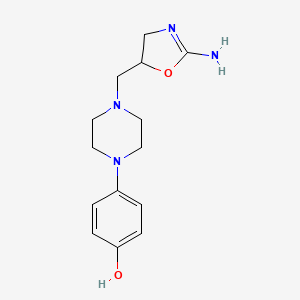

![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
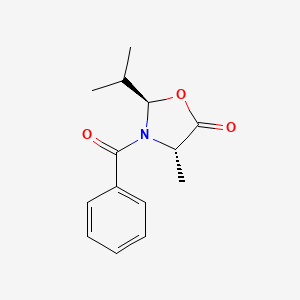
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
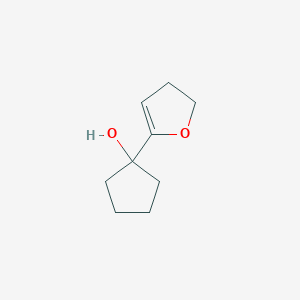
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
